3-Chloro-3-methylpentane

Vue d'ensemble

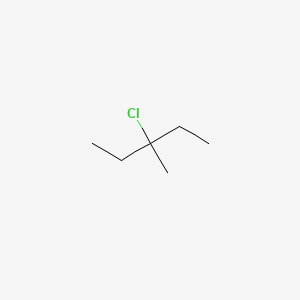

Description

3-Chloro-3-methylpentane: is an organic compound with the molecular formula C6H13Cl . It is a type of alkyl halide, specifically a tertiary chloride, due to the presence of a chlorine atom attached to a carbon atom that is also bonded to three other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloro-3-methylpentane can be synthesized through the chlorination of 3-methylpentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom on the tertiary carbon .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where 3-methylpentane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective chlorination at the desired position, minimizing the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 3-Chloro-3-methylpentane can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or cyanide ions (CN-).

Elimination Reactions: This compound can also participate in elimination reactions, particularly E2 mechanisms, where the chlorine atom and a hydrogen atom from an adjacent carbon are removed, forming an alkene.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium alkoxides (NaOR).

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in solvents like ethanol or tert-butanol.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used.

Elimination Reactions: The major product is 3-methyl-2-pentene or 3-methyl-1-pentene, depending on the reaction conditions.

Applications De Recherche Scientifique

Chemistry: 3-Chloro-3-methylpentane is used as a model compound to study the behavior of tertiary chlorides in various chemical reactions. It is also employed in the synthesis of Grignard reagents, which are crucial intermediates in organic synthesis .

Biology and Medicine: While not directly used in biological or medical applications, derivatives of this compound can be explored for potential pharmaceutical properties. Its reactivity makes it a valuable compound for creating complex molecules that may have biological activity .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It serves as a precursor for various chemical processes, including the synthesis of specialty chemicals and intermediates .

Mécanisme D'action

The mechanism of action for 3-Chloro-3-methylpentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The tertiary carbon, being highly substituted, stabilizes the carbocation, facilitating the substitution process. In elimination reactions, the compound undergoes deprotonation by a strong base, leading to the formation of an alkene through the E2 mechanism .

Comparaison Avec Des Composés Similaires

- 3-Chloro-3-ethylpentane

- 3-Methyl-3-chloropentane

- 1-Ethyl-1-methylpropyl chloride

- Diethylmethylcarbinyl chloride

Comparison: 3-Chloro-3-methylpentane is unique due to its specific structure, which includes a tertiary carbon bonded to a chlorine atom. This structure imparts distinct reactivity patterns compared to primary or secondary chlorides. For instance, tertiary chlorides like this compound are more prone to elimination reactions due to the stability of the resulting carbocation .

Activité Biologique

3-Chloro-3-methylpentane (C6H13Cl) is an alkyl halide that has garnered interest in various fields of research due to its unique structural properties and biological activity. This article delves into its biological interactions, potential applications in medicine, and relevant research findings.

- Molecular Formula : C6H13Cl

- Molecular Weight : 120.62 g/mol

- CAS Number : 918-84-3

- Physical State : Liquid

- Boiling Point : 115-116 °C

- Density : 0.885 g/mL at 25 °C

The biological activity of this compound primarily stems from its ability to interact with biological membranes due to its hydrophobic nature. Its structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability, which can affect cellular functions. This compound is particularly relevant in studies concerning membrane dynamics and the behavior of alkyl halides in biological systems.

1. Interaction with Biological Membranes

Research indicates that compounds like this compound can influence the properties of lipid membranes. By integrating into these membranes, they may modulate fluidity and permeability, which can have downstream effects on cellular signaling and transport mechanisms .

2. Potential as a Solvent in Pharmaceutical Formulations

Due to its hydrophobic characteristics, this compound is being explored as a solvent in pharmaceutical formulations. Its ability to dissolve various organic compounds makes it a candidate for enhancing drug solubility and bioavailability .

3. Use in Organic Synthesis

This compound serves as a reactant in various organic synthesis processes, including the preparation of Grignard reagents, which are crucial in forming carbon-carbon bonds in organic chemistry. The ability to generate tertiary alkyl groups through radical polymerization further highlights its utility in synthetic applications .

Study on Plant Disease Detection

One notable study identified this compound as a volatile organic compound (VOC) associated with potato brown rot caused by Ralstonia solanacearum. The presence of this compound in the volatile profile of infected potato tubers suggests its potential use as a marker for disease detection, demonstrating its significance beyond mere chemical properties.

Research Findings

Safety and Handling

This compound is classified as a highly flammable liquid and vapor, causing skin irritation upon contact. Proper safety measures should be implemented when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles .

Propriétés

IUPAC Name |

3-chloro-3-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-4-6(3,7)5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWJUIFOPCZXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238703 | |

| Record name | Pentane, 3-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-84-3 | |

| Record name | Pentane, 3-chloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 3-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-3-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the solvolysis of 3-chloro-3-methylpentane in alcohols of interest to researchers?

A1: Studying the kinetics and mechanisms of solvolysis reactions, like the one involving this compound, provides valuable insight into the nature of chemical reactions and the factors that influence their rates. Researchers can use this information to develop a deeper understanding of chemical reactivity, solvent effects, and reaction mechanisms in general. [, , ]

Q2: What are the primary factors influencing the rate of solvolysis of this compound in different alcohols?

A2: Research indicates that the rate of solvolysis is primarily influenced by the solvent's dipolarity, polarizability, and hydrogen bond donor acidity. These factors affect the stabilization of the transition state during the reaction. Interestingly, monoalcohols and dialcohols exhibit different behaviors in their influence on the reaction rate. [, ]

Q3: Has any unusual behavior been observed in the solvolysis rate of this compound in specific solvent systems?

A3: Yes, studies have shown a suppression in the solvolysis rate of this compound in a 2-butoxyethanol + water mixture near its lower consolute temperature. This phenomenon, known as "critical slowing down," highlights the significant impact of a solvent system's proximity to its critical point on reaction kinetics. []

Q4: How do researchers study the thermodynamics of the solvolysis reaction?

A4: By measuring the rate constants and infinite dilution activity coefficients of this compound in various alcohols at a constant temperature (e.g., 298.15 K), researchers can gain valuable information about the activation thermodynamics of the solvolysis process. These measurements provide insights into the energy changes associated with the reaction and contribute to a more comprehensive understanding of the factors governing the reaction's progression. []

Q5: Are there analytical techniques available to study the solvation of this compound in different alcohols?

A5: Yes, calorimetric techniques can be employed to determine the enthalpies of solution for this compound in various monoalcohols and dialcohols. This data provides valuable insight into the solvation process and the interactions between the solute and solvent molecules. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.